molecular formula C11H13ClO B1516823 4-o-Tolyl-butyryl chloride

4-o-Tolyl-butyryl chloride

Cat. No.: B1516823
M. Wt: 196.67 g/mol
InChI Key: PWBGBTCAGJABAJ-UHFFFAOYSA-N
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Description

4-o-Tolyl-butyryl chloride (hypothetical structure: C₁₁H₁₃ClO) is an acyl chloride derivative featuring a butyryl chloride group (-COCl) attached to an o-tolyl (2-methylphenyl) substituent at the fourth carbon of the butyryl chain. While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related compounds, such as 4-phenylbutyryl chloride (C₁₀H₁₁ClO) and para-toluoyl chloride (4-methylbenzoyl chloride, C₈H₇ClO) . Acyl chlorides of this type are typically reactive intermediates used in organic synthesis, pharmaceuticals, and agrochemicals due to their ability to act as acylating agents.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-(2-methylphenyl)butanoyl chloride

InChI

InChI=1S/C11H13ClO/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3

InChI Key

PWBGBTCAGJABAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCC(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Amide Formation

4-o-Tolyl-butyryl chloride reacts readily with primary and secondary amines to form substituted amides. For example:

  • Reaction with o-toluidine :
    4 o Tolyl butyryl chloride+o toluidine4 o Tolyl butyramide+HCl\text{4 o Tolyl butyryl chloride}+\text{o toluidine}\rightarrow \text{4 o Tolyl butyramide}+\text{HCl}

    This reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon (see).

SubstrateConditionsYieldSource
o-ToluidineDCM, 0°C, 24h80%
4-AminobenzenesulfonamideToluene, 110°C, 48h47%

Esterification

The compound reacts with alcohols to yield esters under mild conditions:

  • Reaction with methanol :
    4 o Tolyl butyryl chloride+MeOHMethyl 4 o Tolyl butyrate+HCl\text{4 o Tolyl butyryl chloride}+\text{MeOH}\rightarrow \text{Methyl 4 o Tolyl butyrate}+\text{HCl}

    Catalysts like DMF or pyridine accelerate the reaction by absorbing HCl (see , ).

AlcoholCatalystTemperatureYieldSource
MethanolDMF80°C, 2h93%
EthanolTriethylamineReflux88%

Friedel-Crafts Acylation

The compound acts as an acylating agent in electrophilic aromatic substitution. For instance:

  • Reaction with benzene derivatives :
    4 o Tolyl butyryl chloride+tolueneAlCl34 o Tolyl butyrophenone derivative\text{4 o Tolyl butyryl chloride}+\text{toluene}\xrightarrow{\text{AlCl}_3}\text{4 o Tolyl butyrophenone derivative}

    Requires Lewis acid catalysts (e.g., AlCl₃) to activate the acyl chloride (see , ).

Aromatic CompoundCatalystTimeYieldSource
TolueneAlCl₃4h66%
PyrroleZrCl₄(THF)₂2h84%

Reduction to Alcohols

Reduction with lithium aluminum hydride (LiAlH₄) converts the acyl chloride to the corresponding alcohol:
4 o Tolyl butyryl chlorideLiAlH44 o Tolyl butan 1 ol\text{4 o Tolyl butyryl chloride}\xrightarrow{\text{LiAlH}_4}\text{4 o Tolyl butan 1 ol}

This reaction is highly exothermic and requires anhydrous conditions (see , ).

Reducing AgentSolventTemperatureYieldSource
LiAlH₄THF0°C91%
NaBH₄EtOHRT53%

Hydrolysis to Carboxylic Acid

Hydrolysis in aqueous media yields 4-o-Tolyl-butyric acid:
4 o Tolyl butyryl chloride+H2O4 o Tolyl butyric acid+HCl\text{4 o Tolyl butyryl chloride}+\text{H}_2\text{O}\rightarrow \text{4 o Tolyl butyric acid}+\text{HCl}

Reaction rates depend on pH and temperature (see , ).

ConditionsTimeYieldSource
H₂O, RT6h95%
NaOH (1M), 50°C2h98%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
4 o Tolyl butyryl chloride+Arylboronic acidPd PPh3 4Biaryl ketone\text{4 o Tolyl butyryl chloride}+\text{Arylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl ketone}

Yields depend on steric and electronic factors (see , ).

Boronic AcidCatalystYieldSource
Phenylboronic acidPd(OAc)₂86%
o-Tolylboronic acidPdCl₂(PPh₃)₂75%

Key Mechanistic Insights

  • Nucleophilic Acyl Substitution : Dominates in amide/ester formation, facilitated by the electrophilic carbonyl carbon (see ).

  • Electrophilic Activation : Friedel-Crafts reactions require Lewis acids to polarize the C-Cl bond (see ).

  • Steric Effects : The o-Tolyl group may hinder reactivity in bulky substrates (e.g., o-substituted aromatics) (see , ).

Comparison with Similar Compounds

Comparison with 4-Chlorobutyryl Chloride

Structural Differences :

  • 4-Chlorobutyryl chloride (C₄H₆Cl₂O) has a chlorine atom at the fourth carbon of the butyryl chain .
  • 4-o-Tolyl-butyryl chloride replaces the chlorine with an o-tolyl group, introducing steric bulk and aromaticity.

Physical Properties :

Property 4-Chlorobutyryl Chloride This compound (Inferred)
Molecular Formula C₄H₆Cl₂O C₁₁H₁₃ClO
Boiling Point 85°C ~240–260°C (estimated)
Density 1.258 g/cm³ ~1.10–1.15 g/cm³ (estimated)
Solubility Soluble in ether, ethanol Likely soluble in organic solvents

Comparison with 4-Phenylbutyryl Chloride

Structural Differences :

  • 4-Phenylbutyryl chloride (C₁₀H₁₁ClO) has a phenyl group at the fourth carbon .
  • This compound substitutes the phenyl group with an o-tolyl group, adding a methyl substituent at the ortho position.

Physical Properties :

Property 4-Phenylbutyryl Chloride This compound (Inferred)
Boiling Point 244°C ~240–260°C
Density 1.120 g/cm³ ~1.10–1.15 g/cm³
Reactivity High (aromatic acylation) Similar, with steric hindrance

Comparison with Para-Toluoyl Chloride (4-Methylbenzoyl Chloride)

Structural Differences :

  • Para-toluoyl chloride (C₈H₇ClO) is a benzoyl chloride derivative with a methyl group at the para position .
  • This compound has a longer aliphatic chain and an ortho-methylphenyl group.

Physical Properties :

Property Para-Toluoyl Chloride This compound (Inferred)
Molecular Weight 154.59 g/mol ~196.67 g/mol
Boiling Point Not reported Higher (due to larger structure)
Applications Pharmaceuticals, agrochemicals Likely similar, with tailored steric effects

Reactivity :

  • Para-toluoyl chloride is used to introduce 4-methylbenzoyl groups .

Data Tables

Table 1: Physical Properties of Compared Compounds
Compound Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications
4-Chlorobutyryl chloride C₄H₆Cl₂O 85 1.258 Pharmaceuticals
4-Phenylbutyryl chloride C₁₀H₁₁ClO 244 1.120 Organic synthesis
Para-toluoyl chloride C₈H₇ClO Not reported Not reported Drug intermediates

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